molecular formula C16H10O8S B8247984 5,5'-Thiodiisophthalic acid

5,5'-Thiodiisophthalic acid

Cat. No.: B8247984
M. Wt: 362.3 g/mol
InChI Key: HHFREQXPANCODW-UHFFFAOYSA-N
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Description

5,5’-Thiodiisophthalic acid: is an organic compound with the molecular formula C16H10O8S . It is a derivative of isophthalic acid, where two isophthalic acid molecules are connected via a sulfur atom at the 5-position of each benzene ring. This compound is known for its applications in the synthesis of metal-organic frameworks (MOFs) and other coordination polymers due to its ability to form stable complexes with metal ions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Thiodiisophthalic acid typically involves the reaction of isophthalic acid derivatives with sulfur-containing reagents. One common method includes the use of thiol-containing compounds under oxidative conditions to form the thioether linkage between the isophthalic acid units. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like palladium or copper salts to facilitate the formation of the thioether bond .

Industrial Production Methods: While specific industrial production methods for 5,5’-Thiodiisophthalic acid are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 5,5’-Thiodiisophthalic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5,5’-Thiodiisophthalic acid primarily involves its ability to coordinate with metal ions, forming stable complexes. These complexes can exhibit unique properties such as enhanced catalytic activity or selective adsorption of gases. The sulfur atom in the thioether linkage plays a crucial role in stabilizing these metal complexes by providing additional coordination sites .

Comparison with Similar Compounds

Comparison: 5,5’-Thiodiisophthalic acid is unique due to the presence of the sulfur atom in the thioether linkage, which imparts distinct chemical and physical properties compared to its analogs. For instance, the sulfur atom can participate in additional coordination with metal ions, enhancing the stability and functionality of the resulting complexes. In contrast, compounds with ethyne or ethane linkages may exhibit different reactivity and coordination behavior due to the absence of sulfur .

Properties

IUPAC Name

5-(3,5-dicarboxyphenyl)sulfanylbenzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O8S/c17-13(18)7-1-8(14(19)20)4-11(3-7)25-12-5-9(15(21)22)2-10(6-12)16(23)24/h1-6H,(H,17,18)(H,19,20)(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHFREQXPANCODW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)SC2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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